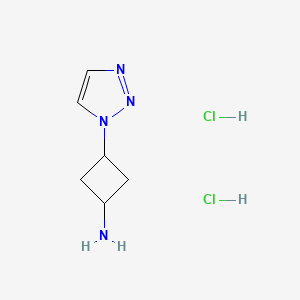

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

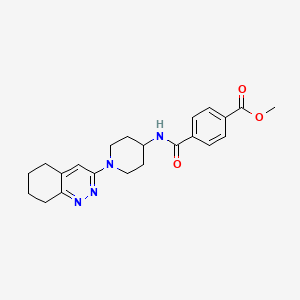

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, also known as TBCA, is a chemical compound with significant scientific research implications. It has a molecular formula of C6H12Cl2N4 and a molecular weight of 211.09 .

Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H . This indicates the presence of a cyclobutane ring with an amine group and a 1,2,3-triazole group attached.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

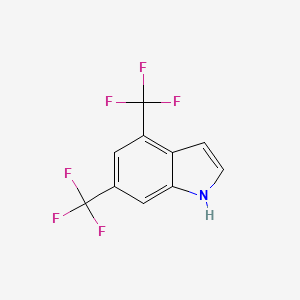

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, due to its triazole structure, is a valuable building block in medicinal and agricultural chemistry. A study demonstrated a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, leveraging the triazole structure for nucleophilic ring opening and recyclization reactions to form structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

Green Chemistry Applications

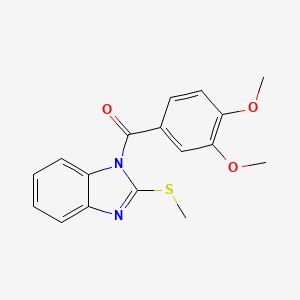

In an effort to promote green chemistry, a metal- and oxidant-free synthesis method was developed for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly process not only avoids the use of hazardous substances but also demonstrates potential in organic, medicinal chemistry, and optical material applications (Guo et al., 2021).

Synthesis of Amino Acid Derivatives

The triazole core is also utilized in the synthesis of amino acid derivatives. An innovative approach using amino acids catalyzed the synthesis of NH-1,2,3-triazoles, demonstrating a novel method for preparing these compounds and showcasing the versatility of amino acid catalysts in generating new chemical structures (Ramachary, Ramakumar, & Narayana, 2008).

Triazole Schiff Bases in Corrosion Inhibition

Interestingly, triazole Schiff bases have been studied for their corrosion inhibition properties on mild steel in acidic media. This research highlights the multifunctionality of triazole compounds in industrial applications beyond medicinal and agricultural chemistry (Chaitra, Mohana, & Tandon, 2015).

Pharmaceutical and Industrial Applications

A comprehensive review discussed the extensive industrial applications of 3- and 4-amino-1,2,4-triazoles, showcasing their significance in agriculture, medicine, and the production of high-energy substances. The versatility of these compounds, including their derivatives, is evident in the production of various pharmaceuticals and industrial products (Nazarov et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known that triazole compounds often interact with various enzymes and receptors in the body . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .

Mode of Action

Triazole compounds are known to interact with their targets through the formation of hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the conformation and function of the target, thereby influencing the biochemical processes in which the target is involved .

Biochemical Pathways

Given the general properties of triazole compounds, it can be inferred that this compound may influence a variety of biochemical pathways depending on its specific targets .

Result of Action

Based on the known properties of triazole compounds, it can be inferred that this compound may induce changes in the function of its targets, leading to alterations in the biochemical processes in which these targets are involved .

Propiedades

IUPAC Name |

3-(triazol-1-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-3-6(4-5)10-2-1-8-9-10;;/h1-2,5-6H,3-4,7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBJXPWVCJIFTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2404798.png)

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)